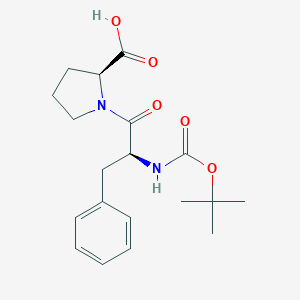

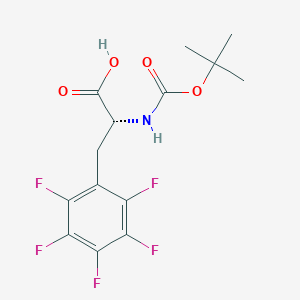

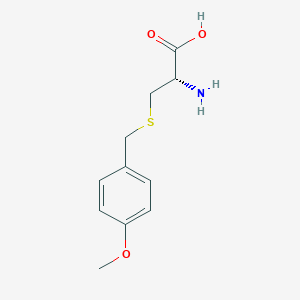

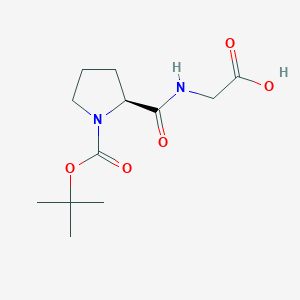

(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid

描述

“(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic Acid” is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .

Synthesis Analysis

The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic Acid” involves the use of the tert-butyloxycarbonyl (Boc) group as the N α-amino protecting group in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be removed by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Physical And Chemical Properties Analysis

The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .科学研究应用

-

Synthesis of Boc Derivatives of Amino Acids

- Field : Organic Chemistry

- Application : The Boc group is used in amino acid synthesis to protect the amino group, preventing it from reacting. This allows chemists to perform reactions on other parts of the amino acid molecule without affecting the amino group .

- Method : The Boc group is introduced to the amino acid using di-tert-butyl pyrocarbonate. The yield of the desired product is influenced by the conditions of the reaction .

- Results : The study optimized the process of synthesizing Boc derivatives of amino acids, improving the yield of the desired product .

-

Direct Introduction of the tert-butoxycarbonyl Group into Organic Compounds

- Field : Synthetic Organic Chemistry

- Application : Tertiary butyl esters, including the tert-butoxycarbonyl group, have large applications in synthetic organic chemistry. They can be introduced directly into a variety of organic compounds .

- Method : The tert-butoxycarbonyl group is introduced using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to batch processes .

- Results : The resultant flow process was found to be more efficient and versatile compared to the batch process .

- Direct Introduction of the tert-butoxycarbonyl Group into Organic Compounds

- Field : Synthetic Organic Chemistry

- Application : Tertiary butyl esters, including the tert-butoxycarbonyl group, have large applications in synthetic organic chemistry. They can be introduced directly into a variety of organic compounds .

- Method : The tert-butoxycarbonyl group is introduced using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to batch processes .

- Results : The resultant flow process was found to be more efficient and versatile compared to the batch process .

- Direct Introduction of the tert-butoxycarbonyl Group into Organic Compounds

- Field : Synthetic Organic Chemistry

- Application : Tertiary butyl esters, including the tert-butoxycarbonyl group, have large applications in synthetic organic chemistry. They can be introduced directly into a variety of organic compounds .

- Method : The tert-butoxycarbonyl group is introduced using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to batch processes .

- Results : The resultant flow process was found to be more efficient and versatile compared to the batch process .

安全和危害

未来方向

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This synthesis will be the starting point for the design and synthesis of a large number of cyclic .

属性

IUPAC Name |

(2S)-6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCPNUMTVZBTMM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216791 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid | |

CAS RN |

2483-47-8 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(tert-butoxycarbonyl)-N6-formyl-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)